molecular formula C9H11NO B2650147 3-(2-Pyridinyl)-2-buten-1-ol CAS No. 82244-22-2

3-(2-Pyridinyl)-2-buten-1-ol

Cat. No.: B2650147
CAS No.: 82244-22-2
M. Wt: 149.193
InChI Key: QFIHEWJDVCNBIO-VMPITWQZSA-N
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Description

3-(2-Pyridinyl)-2-buten-1-ol is an organic compound that features a pyridine ring attached to a butenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridinyl)-2-buten-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate alkenyl Grignard reagent or alkenyl lithium reagent. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to further reaction conditions to yield the desired product.

  • Grignard Reaction

      Reagents: 2-pyridinecarboxaldehyde, alkenyl magnesium bromide (Grignard reagent).

      Conditions: The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures (0-5°C) to prevent side reactions.

      Procedure: The Grignard reagent is slowly added to a solution of 2-pyridinecarboxaldehyde in anhydrous ether or THF. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

  • Lithium Reagent Reaction

      Reagents: 2-pyridinecarboxaldehyde, alkenyl lithium reagent.

      Conditions: The reaction is carried out in anhydrous ether or THF at low temperatures (0-5°C).

      Procedure: The alkenyl lithium reagent is slowly added to a solution of 2-pyridinecarboxaldehyde in anhydrous ether or THF. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: The reaction is typically carried out in an acidic or neutral medium.

      Products: Oxidation of 3-(2-Pyridinyl)-2-buten-1-ol can yield corresponding ketones or carboxylic acids.

  • Reduction

      Reagents: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: The reaction is typically carried out in anhydrous solvents such as ether or THF.

      Products: Reduction of this compound can yield corresponding alcohols or alkanes.

  • Substitution

      Reagents: Common nucleophiles such as halides or amines.

      Conditions: The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can yield various substituted derivatives of this compound.

Scientific Research Applications

3-(2-Pyridinyl)-2-buten-1-ol has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the synthesis of heterocyclic compounds and natural product analogs.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used as a ligand in coordination chemistry for the study of metal complexes.
  • Medicine

    • Explored for its potential therapeutic applications, including as a precursor for drug development.
    • Studied for its interactions with biological targets and pathways.
  • Industry

    • Utilized in the development of materials with specific properties, such as polymers and coatings.
    • Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Pyridinyl)-2-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, and modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

3-(2-Pyridinyl)-2-buten-1-ol can be compared with other similar compounds, such as:

  • 3-(2-Pyridinyl)isoquinoline

    • Similar structure with a pyridine ring attached to an isoquinoline moiety.
    • Used as a ligand in coordination chemistry and studied for its biological activities.
  • 2-Pyridinyl β-ketones

    • Compounds with a pyridine ring attached to a β-ketone group.
    • Investigated for their reactivity and applications in organic synthesis.
  • Pyridinium Salts

    • Compounds with a pyridine ring that has been protonated or alkylated to form a salt.
    • Used in various applications, including as ionic liquids and antimicrobial agents.

The uniqueness of this compound lies in its specific structural features and the versatility of its applications in different fields.

Properties

IUPAC Name

(E)-3-pyridin-2-ylbut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(5-7-11)9-4-2-3-6-10-9/h2-6,11H,7H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIHEWJDVCNBIO-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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